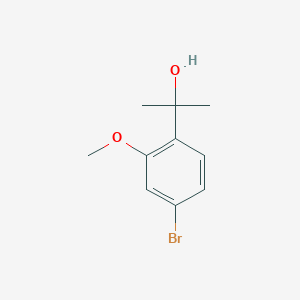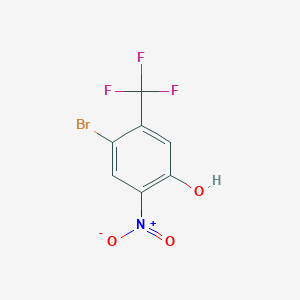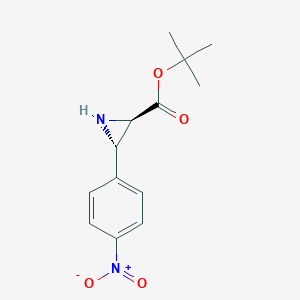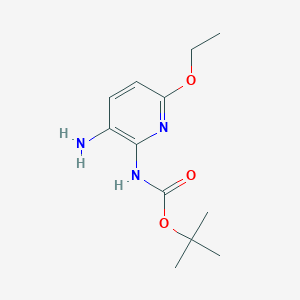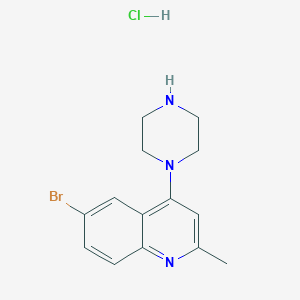
Acide 4-amino-3-(trifluorométhyl)butanoïque chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride is a chemical compound with the molecular formula C5H9ClF3NO2 and a molecular weight of 207.58 g/mol It is known for its unique structure, which includes an amino group and a trifluoromethyl group attached to a butanoic acid backbone
Applications De Recherche Scientifique
4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Analyse Biochimique
Biochemical Properties
4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its amino and trifluoromethyl groups. These interactions can influence the activity of enzymes by acting as an inhibitor or activator, depending on the specific enzyme and reaction conditions . For example, the amino group can form hydrogen bonds with active site residues of enzymes, while the trifluoromethyl group can affect the hydrophobic interactions within the enzyme’s active site.
Cellular Effects
The effects of 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Molecular Mechanism
At the molecular level, 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their conformation and activity . This compound may act as an enzyme inhibitor by binding to the active site and preventing substrate access, or as an activator by stabilizing the active conformation of the enzyme. Additionally, 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride can change over time. This compound’s stability and degradation are important factors to consider in experimental design . Over time, 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride may degrade, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, but its stability must be carefully monitored to ensure consistent results.
Dosage Effects in Animal Models
The effects of 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites . These interactions can affect metabolic flux and the levels of specific metabolites within the cell. Understanding the metabolic pathways of 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride is crucial for elucidating its biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, transporters may facilitate the uptake of 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride into cells, while binding proteins can sequester it in specific organelles or regions within the cell.
Subcellular Localization
The subcellular localization of 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For instance, 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride may be localized to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride typically involves the introduction of the trifluoromethyl group into the butanoic acid structure. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base. The reaction conditions often require a controlled temperature and the use of solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and acyl chlorides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride, such as amides, esters, and reduced fluorinated compounds .
Mécanisme D'action
The mechanism of action of 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 4-Amino-3-methyl-3-(trifluoromethyl)butanoic acid hydrochloride
- ®-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride .
Uniqueness
4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride is unique due to its specific combination of an amino group and a trifluoromethyl group on a butanoic acid backbone. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various research and industrial applications .
Propriétés
IUPAC Name |
3-(aminomethyl)-4,4,4-trifluorobutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2.ClH/c6-5(7,8)3(2-9)1-4(10)11;/h3H,1-2,9H2,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJPLXZCPPGEIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)C(F)(F)F)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea](/img/structure/B1382734.png)


